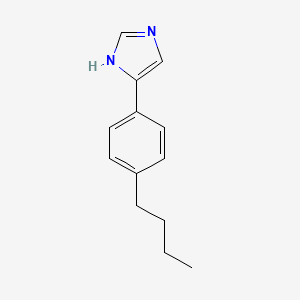

4-(4-butylphenyl)-1H-imidazole

Description

Evolution of Imidazole (B134444) Chemistry in Scientific Discovery

The journey of imidazole chemistry began in 1858 when it was first synthesized by Heinrich Debus. mdpi.comnih.gov Initially named glyoxaline, its synthesis from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), though yielding modest amounts, is a method still employed for creating C-substituted imidazoles. mdpi.comnih.gov Over the decades, the understanding and application of imidazole and its derivatives have expanded exponentially. The imidazole ring is a fundamental component of many significant biological molecules, including the amino acid histidine, which plays a vital role in numerous proteins and enzymes. wikipedia.orgwikiwand.com The discovery of imidazole-containing natural products like pilocarpine (B147212) and topsentin (B55745) further fueled interest in this heterocyclic system. nih.gov The development of the blockbuster drug cimetidine, an imidazole derivative, marked a pivotal moment, showcasing the immense therapeutic potential of this chemical scaffold and solidifying its importance in medicinal chemistry. mdpi.comdntb.gov.ua

Importance of the Imidazole Heterocycle as a Privileged Scaffold in Medicinal Chemistry Research

The imidazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. nih.govnih.gov The electron-rich nature of the imidazole core, with its three carbons and two nitrogen atoms, facilitates interactions with a variety of enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net This versatility has led to the development of a vast array of imidazole-based compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. mdpi.comdntb.gov.uaresearchgate.net The ability of the imidazole scaffold to serve as a bioisostere for other chemical groups, such as the carboxamide unit, further enhances its utility in the design of novel therapeutic agents. mdpi.com

Research Context of Phenyl-Substituted Imidazole Compounds

The introduction of a phenyl substituent onto the imidazole ring creates a class of compounds with significant research interest. The phenyl group can influence the electronic properties and steric profile of the imidazole core, thereby modulating its biological activity. Research into phenyl-substituted imidazoles has yielded compounds with a range of pharmacological effects. For instance, certain di- and triaryl imidazole derivatives have shown inhibitory activity against kinases like BRAF, which are implicated in cancer. mdpi.com Furthermore, the synthesis of various substituted phenyl imidazole derivatives has been a focus of medicinal chemistry, with studies exploring their potential as anticonvulsants and antimicrobial agents. researchgate.netjocpr.com The position and nature of substituents on the phenyl ring can be systematically varied to optimize the compound's interaction with its biological target, a strategy that has been effectively employed in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO). nih.gov

Scope and Objectives for Academic Inquiry into 4-(4-Butylphenyl)-1H-imidazole

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a comprehensive academic overview of this molecule, covering its fundamental chemical and physical properties, methods of synthesis and characterization, and a review of its documented biological and pharmacological activities. By consolidating the existing research on this specific derivative, this article aims to serve as a foundational resource for further academic and industrial research into its potential applications. The exploration will be grounded in established scientific literature, providing a detailed and evidence-based account of the current state of knowledge regarding this compound.

Chemical and Physical Properties

The fundamental characteristics of this compound are crucial for its handling, analysis, and application in various research contexts.

General Properties

| Property | Value |

| Molecular Formula | C13H16N2 |

| Molecular Weight | 200.28 g/mol |

| Appearance | Oily residue |

| Solubility | Soluble in polar solvents like water and methanol. researchgate.net |

This table is interactive. Click on the headers to sort.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data |

| ¹H-NMR (400 MHz, DMSO) | δ=0.860 (t, 3H, J=7.2 Hz), 1.246 (h, 2H, J=7.6Hz), 1.535 (p, J=6.8 Hz, 2H), 2.578 (t, J=7.6 Hz, 2H), 6.502 (t, J=7.6 Hz, 1H), 6.619 (d, J=8 Hz, 1H), 6.939 (d, J=8 Hz, 1H), 7.288 (m, J=4.4 Hz, 13H), 7.429 (d, J=7.6 Hz, 2H), 12.723 (s, Ar-OH, 1H) derpharmachemica.com |

| Mass Spectrometry (LC-MS) | m/z = 444 [M+1] (for a related derivative) derpharmachemica.com |

| UV-Vis (λmax) | Typically around 206-207 nm for the imidazole ring. wikipedia.org |

This table is interactive. Click on the headers to sort.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for creating substituted imidazoles. A common approach involves the reaction of an α-haloketone with an amidine or a related nitrogen-containing species. For instance, a general method for synthesizing 2,4-disubstituted-1H-imidazoles involves the [3+2] cyclization of vinyl azides with amidines. acs.org Another prevalent method is the Debus synthesis, which condenses a dicarbonyl compound, an aldehyde, and ammonia. nih.govwikipedia.org

Specifically for phenyl-imidazole derivatives, synthetic strategies often involve the reaction of α-bromo-ketones with formamide. nih.gov The synthesis of 1-(4-butylphenyl)imidazole, a related isomer, has been documented and involves reacting the appropriate starting materials under specific conditions to yield the final product. nih.govprepchem.com

Characterization of the synthesized compound relies on a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the chemical environment of the hydrogen atoms in the molecule. derpharmachemica.com Mass spectrometry (MS) confirms the molecular weight of the compound. derpharmachemica.com Infrared (IR) spectroscopy can identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the imidazole ring. rsc.org

Biological and Pharmacological Activities

Research into the biological activities of this compound and its closely related analogs has revealed potential in several therapeutic areas.

Documented Biological Activities

Studies on substituted phenyl-imidazole derivatives have demonstrated a broad spectrum of biological activities. These include:

Antifungal Activity: Imidazole-based compounds are well-known for their antifungal properties. mdpi.com

Anticancer Activity: The imidazole scaffold is a key feature in many anticancer agents, with some derivatives acting as kinase inhibitors. nih.govnih.gov

Anti-inflammatory Activity: Certain imidazole derivatives have shown potential as anti-inflammatory agents. researchgate.net

δ-Opioid Agonist Activity: A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, structurally related to the compound of interest, have been identified as selective δ-opioid agonists, suggesting potential applications in pain management. nih.gov

Potential Pharmacological Applications

The documented biological activities of related phenyl-imidazole compounds suggest that this compound could be a valuable lead compound for the development of new drugs. Its structural features may allow it to interact with various biological targets. For example, its potential as a δ-opioid agonist warrants further investigation for the development of novel analgesics. nih.gov The butylphenyl substituent could enhance its lipophilicity, potentially improving its pharmacokinetic profile and ability to cross biological membranes. Further research is needed to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential in various disease models.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

5-(4-butylphenyl)-1H-imidazole |

InChI |

InChI=1S/C13H16N2/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-15-13/h5-10H,2-4H2,1H3,(H,14,15) |

InChI Key |

KTGSHZDPPJUWMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CN=CN2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 4 4 Butylphenyl 1h Imidazole Derivatives

Impact of Substitutions on the Phenyl Ring of 4-(4-Butylphenyl)-1H-imidazole on Biological Activity

The phenyl ring at the C4 position of the imidazole (B134444) is a primary site for modification to modulate biological activity. Substituents on this ring can influence the molecule's interaction with target proteins through electronic, steric, and hydrophobic effects.

The electronic nature of substituents at the para-position of the phenyl ring can significantly alter the molecule's properties. In many heterocyclic inhibitor classes, the 4-pyridyl group is a key structural feature for binding to enzymes like p38 MAP kinase. For 4-phenylimidazole (B135205) analogues, the phenyl ring often serves a similar purpose, fitting into a specific pocket of the target protein.

In the context of antiplasmodial agents based on a 1,2,5-oxadiazole core, the substitution pattern on a 4-phenyl moiety was found to be a strong determinant of activity and selectivity. mdpi.com For example, introducing a nitro group, a strong electron-withdrawing group, at the para-position of the phenylacetonitrile (B145931) precursor was a key step in synthesizing active compounds. mdpi.com Similarly, a 4-fluoro substituent, which is electron-withdrawing, was also explored. mdpi.com While these are not imidazole derivatives, the findings underscore the principle that para-substituents on a phenyl ring attached to a heterocycle are critical for modulating biological activity.

Table 1: Impact of Para-Substituents on Phenyl Ring in Related Heterocyclic Inhibitors

| Parent Scaffold | Para-Substituent | Observed Effect | Reference |

|---|---|---|---|

| 4-Phenyl-1,2,5-oxadiazole | -NO2 | Key for synthesis of active antiplasmodial compounds | mdpi.com |

| 4-Phenyl-1,2,5-oxadiazole | -F | Explored for activity modulation | mdpi.com |

The n-butyl group at the para-position of the phenyl ring is a significant contributor to the molecule's lipophilicity and steric profile. Lipophilicity is a critical parameter in drug design, influencing membrane permeability, protein binding, and solubility.

In SAR studies of various inhibitor classes, the length of an aliphatic chain on a phenyl ring often correlates with activity, up to an optimal length. For instance, in a series of MIF tautomerase inhibitors, an aliphatic tail of 5 or 6 carbon atoms on a triazole-phenol scaffold was found to be optimal. ubaya.ac.id This suggests that the butyl group in this compound likely serves to occupy a hydrophobic pocket in its target protein. Increasing the length of this alkyl chain can enhance binding affinity, but an excessive increase may lead to a decrease in activity due to steric clashes or reduced solubility. nih.govnih.gov

The steric bulk of the butyl group also plays a role. Studies on TEMPO-type nitroxides have shown that a phenyl group located one carbon away from the reactive center increases the degree of steric hindrance, affecting reactivity. rsc.org Similarly, the butyl group can influence the rotational freedom (dihedral angle) between the phenyl and imidazole rings, potentially locking the molecule into a more favorable, or unfavorable, conformation for binding.

Modifications to the Imidazole Nitrogen (N1) and their SAR Implications

The N1 nitrogen of the imidazole ring is a common site for substitution to improve pharmacokinetic properties or introduce additional binding interactions. In many inhibitor classes, an unsubstituted N-H group is crucial as a hydrogen bond donor. However, alkylation or arylation at this position can lead to enhanced potency or altered selectivity.

For example, in the development of inhibitors for indoleamine 2,3-dioxygenase (IDO), N-1 alkylated derivatives of 4-phenylimidazoles were synthesized. nih.gov This was achieved by deprotonating the imidazole with a strong base like sodium hydride, followed by reaction with an alkyl halide. nih.gov Such modifications can be used to probe for additional binding pockets or to block metabolism at this position.

In a different context, studies on benzimidazole (B57391) derivatives showed that N-substitution had opposing effects on different targets. nih.gov An N-Boc substitution enhanced inhibitory potency against soluble epoxide hydrolase (sEH), while removing the N-substitution led to a significant increase in activity against 5-lipoxygenase-activating protein (FLAP). nih.gov This highlights that the impact of N1 substitution is highly target-dependent and can be a powerful tool for achieving selectivity.

Influence of Substituents at Other Positions of the Imidazole Ring on Biological Profiles

Modifications at the C2 and C5 positions of the imidazole ring can also have a profound impact on biological activity. These positions are often solvent-exposed or can be directed toward specific amino acid residues within an enzyme's active site.

In the development of IDO inhibitors based on the 4-phenylimidazole scaffold, adding a hydroxyl group at the C2 position resulted in a tenfold increase in potency compared to the parent compound. nih.gov This enhancement was attributed to the formation of a new hydrogen bond with a serine residue (S167) in the IDO active site. nih.gov

Conversely, substituting the imidazole ring with other heterocyles like pyridine, thiazole, pyrazole, or furan (B31954) almost universally led to less potent compounds, demonstrating the critical role of the imidazole core for heme iron binding in IDO. nih.gov This underscores the specific electronic and hydrogen-bonding capabilities of the imidazole ring that are essential for its biological function in this context.

Comparative SAR Studies with Analogues Featuring Different Phenyl or Alkyl Moieties

Systematic variation of the phenyl and alkyl groups provides deep insights into the SAR of the this compound scaffold.

Comparing 4-phenylimidazole with its isomers (e.g., 2-phenylimidazole) reveals differences in their fundamental properties. 4-Phenylimidazole exhibits greater cohesive energy due to stronger N–H···N intermolecular interactions in its crystal lattice. nih.gov This inherent stability and structural arrangement can influence how it and its derivatives interact with biological macromolecules.

Studies on inhibitors targeting bacterial FabI and FabK enzymes compared phenylimidazole derivatives with other scaffolds. nih.gov A representative phenylimidazole derivative of 4-pyridone showed potent dual inhibitory activity, highlighting the synergy of combining these two pharmacophores. nih.gov

Replacing the butyl group with other alkyl chains or functional groups allows for the fine-tuning of lipophilicity and steric interactions. As seen in other inhibitor classes, increasing the length of an aliphatic substituent on a phenyl ring often leads to stronger binding, up to a certain point. nih.gov For example, in a series of multimodal anion exchange ligands, proteins bound more strongly as the length of an aliphatic substituent on a phenyl ring increased. nih.gov

Table 2: Comparative Activity of Related Phenyl-Heterocycles

| Compound Class | Target | Key SAR Finding | Reference |

|---|---|---|---|

| Phenylimidazole derivatives | FabI/FabK | Combination with 4-pyridone yielded potent dual inhibitors. | nih.gov |

| 4-Phenylimidazole derivatives | IDO | Substitution of imidazole with other heterocycles (pyridine, furan) abolished activity. | nih.gov |

| 4-Phenylimidazole derivatives | IDO | Addition of a 2-hydroxy group on the phenyl ring increased potency tenfold. | nih.gov |

Pharmacophoric Elucidation for Rational Design of this compound Analogues

Based on the available SAR data for 4-phenylimidazole and related structures, a general pharmacophore model can be proposed for the rational design of new analogues. Pharmacophore modeling is a powerful strategy for identifying novel lead compounds from large databases. nih.gov

The key features of a pharmacophore for a this compound-based inhibitor would likely include:

Aromatic/Hydrophobic Region: The 4-butylphenyl group serves as a crucial hydrophobic anchor, fitting into a lipophilic pocket of the target protein. The size and shape of this pocket dictate the optimal alkyl chain length and substitution pattern on the phenyl ring.

Hydrogen Bond Donor/Acceptor: The imidazole ring is a critical feature, acting as both a hydrogen bond donor (N-H) and acceptor (the sp2 nitrogen). This allows it to form key interactions with polar residues in the active site, such as the heme-coordination observed in IDO inhibitors. nih.gov

Additional Hydrogen Bond Features: As demonstrated by the 2-hydroxy-phenyl analogue for IDO, introducing additional hydrogen bond donors or acceptors at specific positions (e.g., C2 of the imidazole or ortho-positions of the phenyl ring) can significantly enhance binding affinity by engaging with other nearby residues. nih.gov

Vectorial Space for N1-Substituents: The N1 position of the imidazole offers a vector for introducing substituents that can explore additional space within the active site or improve physicochemical properties without disrupting the core binding interactions.

By utilizing this pharmacophoric model, medicinal chemists can rationally design new analogues with improved potency, selectivity, and drug-like properties. For example, screening virtual libraries for compounds that match these pharmacophoric features can identify novel scaffolds that retain the essential binding interactions of the this compound template. nih.gov

Biological Activities and Mechanistic Studies of 4 4 Butylphenyl 1h Imidazole Compounds in Research Contexts

Enzyme Inhibition Studies

Inhibition of Lipoxygenase Enzymes

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the metabolism of arachidonic acid to leukotrienes, which are inflammatory mediators. nih.gov The inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a key strategy for developing anti-inflammatory agents. nih.govresearchgate.net

Research has shown that imidazole (B134444) derivatives can be effective LOX inhibitors. For instance, a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives were designed and found to have inhibitory activity against 15-lipoxygenase (15-LOX). nih.gov One compound in this series demonstrated an IC50 value of 4.7 μM against 15-LOX. nih.gov While this specific study did not focus on the 4-(4-butylphenyl) moiety, it highlights the potential of the substituted imidazole scaffold in targeting lipoxygenases. Further research could explore the introduction of a butylphenyl group at the 4-position of the imidazole ring to investigate its effect on LOX inhibition.

Modulation of Cytochrome P450 Enzymes (e.g., CYP26A1)

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. nih.govresearchgate.net Imidazole-containing compounds, particularly antifungal agents, are well-known inhibitors of various CYP isoforms. nih.govresearchgate.net This inhibition is a common cause of drug-drug interactions. nih.gov

The inhibitory mechanism of imidazole antifungals often involves the coordination of a nitrogen atom in the imidazole ring with the heme iron of the cytochrome P450 enzyme. researchgate.net This can be a reversible or irreversible interaction, leading to competitive, non-competitive, or mechanism-based inhibition. nih.govsolvobiotech.com

Targeting of 14-α-Demethylase in Antifungal Research

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.gov This enzyme is the primary target for azole antifungal agents, which include both imidazole and triazole derivatives. nih.govnih.govdrugbank.com By inhibiting CYP51, these drugs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death. researchgate.net

The mechanism of inhibition involves the azole's nitrogen atom binding to the heme iron atom in the active site of CYP51, preventing the enzyme from binding its natural substrate, lanosterol. nih.govresearchgate.net The lipophilic side chains of the azole inhibitor, which would include the 4-butylphenyl group in the case of 4-(4-butylphenyl)-1H-imidazole, interact with hydrophobic residues within the enzyme's active site, contributing to the binding affinity and specificity. nih.gov The structure of the substituent on the imidazole ring plays a significant role in the potency and spectrum of antifungal activity.

While specific studies on this compound as an antifungal agent are limited in the provided search results, the well-established mechanism of action for azole antifungals provides a strong rationale for investigating its potential in this area. The butylphenyl group could enhance the lipophilicity of the molecule, potentially improving its interaction with the hydrophobic active site of fungal CYP51.

Mechanistic Insights into Enzyme-Inhibitor Interactions

The interaction between imidazole-containing inhibitors and their target enzymes often involves a combination of co-ordination bonds and hydrophobic interactions.

In the case of cytochrome P450 enzymes , including 14-α-demethylase, a nitrogen atom of the imidazole ring typically coordinates with the heme iron atom at the enzyme's active site. researchgate.net The substituents on the imidazole ring then occupy the substrate-binding pocket, forming hydrophobic and sometimes hydrogen-bonding interactions with the surrounding amino acid residues. nih.gov The nature and position of these substituents are critical for determining the inhibitor's potency and selectivity for different CYP isoforms. nih.gov

Understanding these mechanistic details is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Anticancer and Antitumor Research Applications

The imidazole scaffold is a prominent feature in a multitude of compounds investigated for their anticancer properties. The versatility of the imidazole ring allows for substitutions that can modulate cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Numerous studies have synthesized and evaluated series of imidazole derivatives, revealing their potential as anticancer agents through in vitro cytotoxicity assays. These studies often report the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) to quantify a compound's potency.

For example, a series of 4-acetylphenylamine-based imidazole derivatives were tested against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov Among these, certain compounds showed significant cytotoxic effects, with EC50 values in the low micromolar range, particularly against the PPC-1 and U-87 cell lines. nih.gov Another study on imidazole-based N-phenylbenzamide derivatives reported moderate to good activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. researchgate.net

The substitution pattern on the phenyl and imidazole rings is critical for activity. For instance, the introduction of a fluorine atom on the phenyl ring of some imidazole derivatives was found to enhance cytotoxic potency. nih.govresearchgate.net Research on 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles identified a compound, NSC 771432, with notable anticancer potential, which was found to inhibit cell migration and induce cell cycle arrest and senescence in A549 lung cancer cells. rsc.org

The table below presents a selection of in vitro cytotoxicity data for various 4-phenyl-imidazole derivatives from different research studies, illustrating the range of activities observed against several human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |

| 1-(4-Acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (Compound 14) | PPC-1 (Prostate) | 4.1 | nih.gov |

| 1-(4-Acetylphenyl)-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one (Compound 14) | U-87 (Glioblastoma) | 3.1 | nih.gov |

| 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one (Compound 9) | PPC-1 (Prostate) | 16.3 | nih.gov |

| Imidazole-based N-phenylbenzamide with 4-fluoro substitution (Compound 4f) | A549 (Lung) | 8.24 | researchgate.net |

| Imidazole-based N-phenylbenzamide with 4-fluoro substitution (Compound 4f) | HeLa (Cervical) | 9.01 | researchgate.net |

| Imidazole-based N-phenylbenzamide with 4-fluoro substitution (Compound 4f) | MCF-7 (Breast) | 8.52 | researchgate.net |

| 5-(3,4,5-Trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480 (Colorectal) | 0.027 | nih.gov |

| 5-(3,4,5-Trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | HCT116 (Colorectal) | 0.023 | nih.gov |

Mechanisms of Cellular Action (e.g., Cell Cycle Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition)

Derivatives of this compound have been the focus of research for their potential as anticancer agents, with studies revealing their influence on fundamental cellular processes. These compounds have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells without harming healthy tissue. nih.gov

One notable derivative, compound 4f, has demonstrated the ability to trigger apoptosis by modulating the expression of key regulatory proteins. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, a pivotal event in the intrinsic apoptotic pathway. nih.gov Furthermore, treatment with compound 4f has been shown to increase the expression of caspase-3, an executioner caspase that plays a central role in the final stages of apoptosis. nih.gov

The imidazole core is a versatile scaffold that can be modified to target various components of the cellular machinery involved in cancer progression. nih.gov Research has shown that imidazole derivatives can act as microtubule destabilizing agents, interfering with the dynamics of tubulin polymerization and disassembly. nih.govnih.gov This disruption of microtubule function can lead to cell cycle arrest and ultimately, apoptosis. nih.gov Some benzimidazole (B57391) derivatives, which share a structural relationship with imidazoles, have been found to cause cell cycle arrest in the G2/M phase. researchgate.net

Modulation of Signaling Pathways related to Tumor Growth

The anticancer effects of this compound derivatives extend to their ability to modulate critical signaling pathways that drive tumor growth and proliferation. The Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers like colorectal cancer, has been identified as a target for some imidazole-related compounds. researchgate.net Dysregulation of this pathway leads to the overexpression of oncogenes such as c-MYC, promoting cancer development. researchgate.net Certain sulfonamide derivatives incorporating an imidazole moiety have been shown to inhibit the Wnt/β-catenin signaling pathway, leading to a reduction in c-MYC levels and inhibiting the growth of colon cancer cells. researchgate.net

Furthermore, some imidazole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. elsevierpure.com By computationally designing and synthesizing imidazole-based EGFR inhibitors, researchers have identified compounds that exhibit significant anti-proliferative activity against various cancer cell lines, including breast, lung, and colorectal cancers. elsevierpure.com These compounds work by binding to the ATP binding domain of EGFR, thereby blocking its signaling cascade. elsevierpure.com

The table below summarizes the observed effects of specific imidazole derivatives on cellular mechanisms and signaling pathways.

| Compound/Derivative Class | Cellular Mechanism | Signaling Pathway | Target | Effect |

| Compound 4f | Apoptosis Induction | Intrinsic Apoptosis Pathway | Bax, Bcl-2, Caspase-3 | Increased Bax, Decreased Bcl-2, Increased Caspase-3 |

| Imidazole Derivatives | Tubulin Polymerization Inhibition | - | Microtubules | Destabilization |

| Benzimidazole Derivatives | Cell Cycle Arrest | - | - | Arrest at G2/M phase |

| Sulfonamide-imidazole Derivatives | Inhibition of Cell Growth | Wnt/β-catenin | β-catenin, c-MYC | Inhibition |

| Imidazole-based EGFR inhibitors | Inhibition of Cell Proliferation | EGFR Signaling | EGFR | Inhibition |

Anti-inflammatory Research

Inhibition of Inflammatory Pathways

Derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). nih.govnih.gov The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. nih.gov Similarly, LOX enzymes convert arachidonic acid into leukotrienes, another class of pro-inflammatory molecules. nih.gov

Research has shown that certain 1,5-diarylimidazole derivatives can inhibit the 5-LOX pathway. nih.gov Specifically, some of these compounds have demonstrated significant inhibition of leukotriene B4 (LTB4) production. nih.gov In the realm of COX inhibition, various 2-thio-diarylimidazoles have been synthesized and evaluated. nih.gov Some of these compounds have shown potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov For instance, certain derivatives exhibited over 80% inhibition of both enzymes. nih.gov The selectivity of these inhibitors for COX-2 over COX-1 is a desirable trait, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

The table below details the inhibitory activity of selected imidazole derivatives against inflammatory enzymes.

| Compound/Derivative Class | Target Enzyme | Inhibition |

| 1,5-Diarylimidazole derivatives | 5-Lipoxygenase (5-LOX) | 92% inhibition of LTB4 at 10 µM |

| 2-Thio-diarylimidazoles | Cyclooxygenase-1 (COX-1) | Up to 85.5% inhibition |

| 2-Thio-diarylimidazoles | Cyclooxygenase-2 (COX-2) | Up to 88.5% inhibition |

Antimicrobial Research

Antibacterial Activity

The imidazole scaffold has been a foundation for the development of various antibacterial agents. scirp.orgderpharmachemica.com Derivatives of this compound have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria. scirp.orgderpharmachemica.com

Studies on 4,5-diphenyl-1H-imidazole derivatives have shown that specific modifications can lead to potent antibacterial activity. scirp.orgsemanticscholar.org For instance, compound 6d, a derivative of 4,5-diphenylimidazol-2-thiol, was found to be twice as potent as the standard drug ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. scirp.orgsemanticscholar.org Another derivative, 6c, showed moderate activity against Staphylococcus aureus and Enterococcus faecalis. scirp.orgsemanticscholar.org However, it's noteworthy that many of the synthesized compounds in this particular series did not exhibit significant antibacterial activity. scirp.orgsemanticscholar.org

Other research has focused on 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea (B124793) analogs, which have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. derpharmachemica.com While these compounds showed appreciable activity, their potency was generally lower than that of ciprofloxacin. derpharmachemica.com The mechanism of action for some nitroimidazole derivatives involves the reduction of the nitro group to a radical anion, which is toxic to anaerobic bacteria. nih.gov

The table below presents the antibacterial activity of selected imidazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

| Compound 6d | Staphylococcus aureus | 4 μg/mL | scirp.orgsemanticscholar.org |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 8 μg/mL | scirp.orgsemanticscholar.org |

| Compound 6c | Staphylococcus aureus | 16 μg/mL | scirp.orgsemanticscholar.org |

| Compound 6c | Enterococcus faecalis | 16 μg/mL | scirp.orgsemanticscholar.org |

| 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea analogs | Various Gram-positive and Gram-negative bacteria | Moderate activity | derpharmachemica.com |

Antifungal Efficacy

The imidazole ring is a well-established pharmacophore in antifungal drug design, with many clinically used agents belonging to this class. nih.govmdpi.com Research into this compound derivatives has revealed their potential as effective antifungal agents, particularly against Candida species, which are common causes of fungal infections in humans. nih.govmdpi.com

One area of investigation has been the synthesis of 4-substituted imidazole sulfonamides. nih.gov These compounds have demonstrated good in vitro antifungal activity, with the most potent inhibitor showing efficacy against key Candida strains at concentrations below 100 nM, comparable to the potency of itraconazole. nih.gov Another study reported on new 3-(1H-imidazol-1-yl)propan-1-one oxime esters, which exhibited better anti-Candida profiles than fluconazole (B54011). mdpi.com One of the most active compounds in this series was found to be more potent than both fluconazole and miconazole (B906) against Candida albicans. mdpi.com

The mechanism of action for many azole antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. nih.gov Some benzimidazole-1,3,4-oxadiazole compounds have shown potent antifungal activity by inhibiting this pathway. nih.gov

The table below summarizes the antifungal efficacy of various imidazole derivatives against different fungal species.

| Compound/Derivative Class | Fungal Species | Activity (MIC) | Reference |

| 4-Substituted imidazole sulfonamides | Key Candida strains | < 100 nM | nih.gov |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | Candida albicans | 0.0054 µmol/mL | mdpi.com |

| Fluconazole (Reference) | Candida albicans | > 1.6325 µmol/mL | mdpi.com |

| Miconazole (Reference) | Candida albicans | 0.0188 µmol/mL | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole compounds (4h and 4p) | Candida albicans | 1.95 µg/mL | nih.gov |

| Ketoconazole (B1673606) (Reference) | Candida albicans | 7.8 µg/mL | nih.gov |

| Amphotericin B (Reference) | Candida albicans | 1.95 µg/mL | nih.gov |

| (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone (26) | Fungal species | Most potential antifungal agent in the series | nih.gov |

Antiviral Potential

The emergence of resistant viral strains necessitates the discovery of new antiviral agents. researchgate.net Imidazole derivatives have demonstrated considerable potential in this area, with various compounds showing activity against a range of viruses. nih.gov

In the search for new anti-dengue virus (DENV) agents, a library of nucleosides was screened, leading to the identification of 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide (EICAR) and its 4-carbonitrile derivative (EICNR) as promising, though cytotoxic, antiviral compounds. To mitigate toxicity, 4'-thio and 4'-seleno derivatives were synthesized. The resulting 4'-thioEICAR and 4'-thioEICNR exhibited inhibitory effects on DENV replication comparable to the control drug, ribavirin, but without the associated cytotoxicity. nih.gov

Furthermore, a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues were synthesized and screened for antiviral activity. Among these, compounds 16 and 19 were identified as potential lead compounds for the development of novel antiviral agents against a panel of viral strains. nih.gov The study highlighted that the presence of electron-withdrawing groups was beneficial for the antimicrobial activity of these compounds. nih.gov

Another study focused on synthesizing new 4-thiazolidinone (B1220212) derivatives bearing an imidazo[2,1-b]thiazole (B1210989) moiety. Some of these compounds showed moderate antiviral activity against various DNA and RNA viruses. jrespharm.com Specifically, 3-propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone (13 ) was active against three strains of influenza A virus. Compounds 6 and 11 demonstrated activity against vesicular stomatitis virus. jrespharm.com

Research has also explored imidazole derivatives as inhibitors of HIV-1. A series of imidazole thioacetanilide (B1681303) derivatives were synthesized, with compounds 29e (EC₅₀ = 0.18 μM) and 29b (EC₅₀ = 0.20 μM) showing potent inhibition of HIV-1. nih.gov Additionally, 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid (28 ) was identified as a significant inhibitor of the interaction between LEDGF/p75 and HIV-1 integrase, a crucial step in viral replication. nih.gov

Antiprotozoal Investigations

The lack of effective treatments and the rise of resistant protozoan infections have spurred research into new antiprotozoal drugs. nih.gov Imidazole derivatives have emerged as a promising class of compounds in this field. nih.govunilink.it

A series of azole antifungal compounds, including imidazole derivatives, were found to be effective antiprotozoal agents, displaying inhibitory activities in the micromolar to submicromolar range against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei rhodesiense. unilink.it Many of these compounds also showed excellent nanomolar IC₅₀ values against Trypanosoma cruzi with low cytotoxicity. unilink.it Further investigation into the mechanism of action against T. cruzi revealed that the most potent compounds inhibited the parasite's CYP51 enzyme. unilink.it One particularly active derivative, 3j , dramatically reduced parasitemia in a mouse model of T. cruzi infection without showing acute toxicity. unilink.it

In a separate study, a screening of 69 imidazole compounds identified 12 derivatives with promising activity against intracellular T. cruzi amastigotes and acceptable selectivity. nih.gov Despite issues with solubility, these phenyl-substituted imidazoles represent a promising starting point for optimization. nih.gov One of the most potent derivatives, compound 9 , was selected for further cellular studies and was found to induce autophagy and osmotic stress in bloodstream trypomastigotes, suggesting inhibition of T. cruzi phosphodiesterases (PDEs) as part of its mechanism of action. nih.gov

Another investigation focused on 1,2,3-triazole analogues and their efficacy against T. cruzi. Three triazole derivatives, 1d (IC₅₀ = 0.21 µM), 1f (IC₅₀ = 1.23 µM), and 1g (IC₅₀ = 2.28 µM), demonstrated potent activity against trypomastigotes, significantly exceeding the activity of the reference drug benznidazole. researchgate.net

Antioxidant Property Investigations

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. jgtps.com The imidazole core is recognized for its potent antioxidant and free-radical scavenging capabilities due to its unique binding and complex formation abilities. researchgate.net

The antioxidant activity of various imidazole derivatives has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. jgtps.comresearchgate.net In one study, two newly synthesized imidazole derivatives, 2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl] and 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole, demonstrated significant radical scavenging properties, with the latter showing higher inhibition. researchgate.net

Another study synthesized a series of N-1-substituted imidazole derivatives and evaluated their antioxidant efficacy. The compounds were tested for their ability to scavenge DPPH radicals and hydrogen peroxide. jgtps.com Compounds 1b , 1c , 2b , and 2d showed significant antioxidant activity, while compound 2c displayed even higher significance, with its activity being comparable to standard antioxidants like ascorbic acid and α-tocopherol. jgtps.com

The antioxidant and radical scavenging properties of a series of 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives were also examined. These compounds were evaluated for their ability to scavenge DPPH and superoxide (B77818) anion radicals. nih.gov Compound 33 , which has a p-fluorobenzyl substituent, showed the strongest inhibition of lipid peroxidation. nih.gov

Computational and Theoretical Approaches in the Study of 4 4 Butylphenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. tandfonline.comacs.org For imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comchemicalpapers.comwebofjournals.com

In studies of molecules containing the imidazole core, DFT is used to calculate optimized bond parameters. tandfonline.com For instance, in a related compound, 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, the molecular structure was found to be non-planar. derpharmachemica.com The phenyl rings and the butylphenyl ring are twisted from the plane of the central imidazole ring, as indicated by the dihedral angles of 76.17(10)°, 18.50(9)°, and 75.58(9)°. derpharmachemica.com DFT calculations can replicate such structural parameters with high accuracy, confirming that the ground-state geometry is essential for understanding the molecule's behavior. tandfonline.comresearchgate.net These calculations can also predict how substituents, like the 4-butylphenyl group, influence the electronic properties of the imidazole ring system. webofjournals.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and charge transfer characteristics. irjweb.comnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. chemicalpapers.comirjweb.com

For imidazole derivatives, the HOMO-LUMO energy gap is calculated to understand their bioactivity. irjweb.comnih.gov In a study on 1-(4-methoxyphenyl)-1H-imidazole, the HOMO and LUMO energy values were determined to be -6.27 eV and -1.00 eV, respectively, resulting in an energy gap of 5.27 eV. chemicalpapers.com This relatively large gap indicates high molecular stability. chemicalpapers.com The analysis of FMOs for 4-(4-butylphenyl)-1H-imidazole would similarly reveal regions susceptible to electrophilic and nucleophilic attack, providing insight into its reaction mechanisms. The HOMO is typically located over the electron-rich parts of the molecule, acting as the electron donor, while the LUMO is on the electron-deficient parts, acting as the electron acceptor. mdpi.com

| Property | Value (eV) | Reference |

| EHOMO | -6.27 | chemicalpapers.com |

| ELUMO | -1.00 | chemicalpapers.com |

| Energy Gap (ΔE) | 5.27 | chemicalpapers.com |

| Table 1: Representative Frontier Molecular Orbital Energies for a related methoxy-phenyl imidazole derivative calculated using DFT/B3LYP/6–311++g(d,p). Such calculations are indicative of the values expected for this compound. |

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. uni-muenchen.deacadpubl.eu It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions, corresponding closely to the chemist's Lewis structure concept. uni-muenchen.de The analysis involves evaluating interactions between filled "donor" NBOs and empty "acceptor" NBOs, with the stabilization energy of these interactions estimated using second-order perturbation theory. uni-muenchen.deresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. skku.edu The MEP surface is typically color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). skku.edusemanticscholar.org

For the imidazole ring, MEP analysis clearly distinguishes between the two nitrogen atoms. skku.edu The nitrogen atom not bonded to a hydrogen (the pyridine-like nitrogen) is an electron-rich site, represented by a red region, making it the primary site for protonation and electrophilic attack. skku.edusemanticscholar.org Conversely, the region around the hydrogen-bonded nitrogen atom shows a positive potential. skku.edu In this compound, the MEP map would highlight the nucleophilic character of the pyridine-like nitrogen and the electrophilic character of the N-H proton, while also showing the electrostatic potential distribution across the butylphenyl substituent. semanticscholar.orgresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. researchgate.net This method is crucial in drug discovery for screening potential inhibitors against biological targets. tandfonline.com

Derivatives of this compound have been investigated as potential inhibitors of various enzymes. For instance, a closely related compound, N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide (known as X77), has been studied as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). lidsen.comlidsen.com Docking studies revealed that this inhibitor forms key hydrogen bonds with residues such as Gly143, His163, and Glu166 within the Mpro active site. lidsen.comlidsen.com Hydrophobic interactions between the butylphenyl fragment and residues like Met165 also play a crucial role in stabilizing the ligand within the binding pocket. plos.org Such studies on this compound could identify its potential as an inhibitor for various protein targets by predicting its binding mode and affinity. researchgate.net

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| SARS-CoV-2 Mpro | Glu166, His163, Gly143 | Hydrogen Bonds | lidsen.com, lidsen.com |

| SARS-CoV-2 Mpro | Met165 | Hydrophobic Interaction | plos.org |

| SARS-CoV-2 Mpro | Asn142 | Hydrogen Bond | plos.org |

| GlcN-6-P synthase | Ser347 | Hydrogen Bond | researchgate.net |

| Table 2: Summary of Key Ligand-Target Interactions for Imidazole Derivatives from Molecular Docking Studies. |

Molecular Dynamics Simulations to Explore Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the stability and conformational changes of the complex over time under simulated physiological conditions. tandfonline.comfrontierspartnerships.org MD simulations are used to validate the binding poses obtained from docking and to assess the stability of the interactions. lidsen.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the forces holding the crystal together can be obtained.

The dnorm surface highlights regions of significant intermolecular contacts. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds. White regions signify contacts close to the van der Waals separation, and blue regions represent contacts longer than the van der Waals radii.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively. Each type of interaction (e.g., H···H, C-H···π, N-H···N) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the crystal packing.

In a study of a closely related compound, 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, Hirshfeld surface analysis revealed that H···H interactions were the most significant contributor to the crystal packing, accounting for 61.8% of the total surface contacts. derpharmachemica.com This is a common feature in organic molecules with a high proportion of hydrogen atoms. The analysis also identified C-H···N and O-H···N hydrogen bonds, which play a crucial role in stabilizing the molecular structure. derpharmachemica.com For this compound, a similar prevalence of H···H interactions would be expected, alongside contributions from N-H···N hydrogen bonds linking the imidazole rings and potential C-H···π interactions involving the phenyl ring.

A hypothetical breakdown of intermolecular contacts for this compound, based on the analysis of similar structures, is presented in the table below.

| Interaction Type | Percentage Contribution |

| H···H | ~60% |

| C···H/H···C | ~20% |

| N···H/H···N | ~15% |

| C···C | ~3% |

| Other | ~2% |

This table presents a hypothetical distribution of intermolecular contacts for this compound based on findings for structurally related compounds.

The quantitative data derived from Hirshfeld surface analysis is instrumental in understanding the supramolecular architecture and can be correlated with the physicochemical properties of the solid-state material.

In Silico Prediction of Pharmacokinetic Parameters for Research Prioritization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic profile of a compound, which encompasses its absorption, distribution, metabolism, and excretion (ADME). tandfonline.com Performing these studies experimentally for a large number of compounds is time-consuming and expensive. In silico ADME prediction models offer a rapid and cost-effective alternative to screen and prioritize candidates with favorable drug-like properties. researchgate.netopenagrar.de

These predictive models are built using computational algorithms that correlate the structural features of molecules with their observed pharmacokinetic behavior. iapchem.org For a compound like this compound, a range of ADME parameters can be predicted to evaluate its potential as a drug candidate. These parameters often include assessments of oral bioavailability, solubility, permeability, and potential toxicity. nih.gov

Key predicted parameters and their significance include:

Drug-Likeness: This is often evaluated using rules such as Lipinski's Rule of Five, which assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japtronline.com Compounds that adhere to these rules are more likely to be orally bioavailable.

Aqueous Solubility (logS): Adequate solubility is essential for a drug to be absorbed from the gastrointestinal tract. japtronline.com

Human Intestinal Absorption (HIA): This parameter predicts the percentage of the drug that will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: This predicts whether a compound is likely to cross the BBB, which is critical for drugs targeting the central nervous system but undesirable for peripherally acting drugs.

CYP450 Inhibition: Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Toxicity Predictions: Various models can predict potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

The table below presents a hypothetical in silico ADME profile for this compound, based on typical values reported for similar heterocyclic compounds in the literature.

| Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | 200.28 g/mol | Complies with Lipinski's Rule (<500) |

| logP | ~3.5 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Aqueous Solubility (logS) | Moderately Soluble | Favorable for absorption |

| Human Intestinal Absorption | High | Good potential for oral administration |

| BBB Penetration | Likely | May be suitable for CNS targets |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

This table is a representative example of an in silico ADME profile and is not based on experimentally verified data for this compound.

By generating such profiles, researchers can quickly flag compounds with potential liabilities, such as poor absorption or predicted toxicity, and prioritize those with the most promising pharmacokinetic characteristics for further synthesis and experimental testing. researchgate.net This computational pre-screening significantly enhances the efficiency of the drug discovery and development pipeline.

Emerging Research Frontiers and Future Directions for 4 4 Butylphenyl 1h Imidazole Studies

Development of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The traditional synthesis of imidazole (B134444) derivatives often involves multi-step procedures with modest yields and the use of hazardous reagents. thieme.deajrconline.org Consequently, a significant research thrust is the development of novel, scalable, and sustainable synthetic pathways. Current efforts are focused on green chemistry principles, such as the use of ionic liquids as catalysts or solvents to facilitate reactions under milder conditions and improve yields. tandfonline.com For instance, one-pot multicomponent reactions are being explored to construct polysubstituted imidazoles efficiently. tandfonline.comresearchgate.net These methods aim to reduce waste, minimize energy consumption, and utilize more environmentally benign starting materials. tandfonline.comrsc.org

A notable advancement is the development of a scalable method for producing N-functionalized imidazoles from commodity starting materials, which circumvents the need for hazardous reagents like sodium hydride and anhydrous solvents. acs.orgresearchgate.net This approach not only enhances safety but also improves the accessibility of these compounds for broader research and commercial applications. acs.orgresearchgate.net Furthermore, ultrasound-assisted synthesis is emerging as an energy-efficient technique that can lead to better yields and simplified purification processes for imidazole derivatives. rsc.org

Exploration of Structure-Based Drug Design Principles for Specific Molecular Targets

The therapeutic potential of 4-(4-butylphenyl)-1H-imidazole derivatives is intrinsically linked to their interaction with specific biological targets. Structure-based drug design, guided by computational docking and X-ray crystallography, is a powerful strategy to optimize these interactions. nih.govconicet.gov.ar By understanding the binding modes of these compounds within the active sites of enzymes or receptors, researchers can rationally design analogs with improved potency and selectivity. nih.gov

For example, studies on phenyl-imidazole inhibitors of enzymes like cytochrome P450 have demonstrated how subtle structural modifications can significantly impact binding affinity. drugdesign.org Computational docking experiments are being used to explore interactions with various molecular targets, including those involved in cancer and infectious diseases. nih.govnih.gov This approach allows for the targeted design of inhibitors by exploiting specific interactions with key amino acid residues in the active site. nih.gov

Integration of Advanced Omics Technologies in Mechanistic Research

To fully elucidate the biological effects of this compound and its derivatives, researchers are increasingly turning to advanced "omics" technologies. fems-microbiology.orgnih.gov These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound within a biological system. nih.govmdpi.com

The application of omics can help identify the specific cellular pathways modulated by these imidazole derivatives, offering crucial insights into their mechanisms of action. nih.govmdpi.com For instance, these technologies can reveal how a compound affects gene expression, protein levels, and metabolic profiles, thereby uncovering novel therapeutic targets and potential off-target effects. nih.gov This holistic approach is essential for a deeper understanding of the pharmacological properties of these molecules and for accelerating their translation into clinical applications. mdpi.com

Investigating Multi-Targeting Capabilities of this compound Compounds

The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer. nih.gov Imidazole derivatives, including those with a 4-(4-butylphenyl) moiety, possess the structural versatility to potentially interact with multiple biological targets simultaneously. nih.gov Investigating these multi-targeting capabilities is a key future direction.

Research into imidazolium (B1220033) compounds has already demonstrated their ability to modulate multiple signaling pathways involved in cancer progression, such as the EGFR/Raf/MEK/ERK pathway. nih.gov By designing compounds that can hit several key nodes in a disease network, it may be possible to achieve enhanced therapeutic efficacy and overcome drug resistance. This polypharmacological approach represents a paradigm shift from the traditional single-target drug discovery model.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new imidazole derivatives. scielo.brnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel structure-activity relationships (SAR). scielo.brscielo.br

ML-based Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of newly designed imidazole compounds with a high degree of accuracy. scielo.brnih.gov This predictive power allows for the virtual screening of large chemical libraries, prioritizing the synthesis and testing of the most promising candidates. nih.govresearchgate.net AI algorithms can also be used to generate novel molecular architectures with desired pharmacological properties, accelerating the discovery of new drug leads. scielo.brnih.gov For example, machine learning has been successfully used to predict the antimicrobial properties of imidazole derivatives and to design compounds with enhanced anti-melanoma activity. scielo.brnih.gov

Addressing Research Gaps and Challenges in Imidazole Derivative Studies

Despite the significant progress in the field, several research gaps and challenges remain in the study of this compound and its derivatives. A primary challenge is the need for more efficient and environmentally friendly synthetic methods that are applicable to a wide range of substituted imidazoles. thieme.deresearchgate.net While progress has been made, developing truly universal and scalable green synthesis protocols is an ongoing endeavor. tandfonline.com

Another key area for future research is the comprehensive elucidation of the in vivo metabolic fate and potential toxicity of these compounds. While in silico and in vitro studies provide valuable initial data, a deeper understanding of their behavior in complex biological systems is crucial for their clinical development. Furthermore, overcoming challenges related to drug resistance and improving the bioavailability of imidazole-based therapeutics are persistent goals. Addressing these gaps will require a multidisciplinary approach, combining the expertise of synthetic chemists, pharmacologists, computational scientists, and clinicians.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-butylphenyl)-1H-imidazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of substituted anilines with aldehydes or ketones in the presence of ammonium acetate. For example, imidazole derivatives are often synthesized via the Debus-Radziszewski reaction, which requires precise temperature control (80–120°C) and solvents like ethanol or acetic acid to optimize yield . Key steps include:

- Substituent introduction : The butylphenyl group may be introduced via Suzuki coupling or Friedel-Crafts alkylation .

- Purification : Column chromatography or recrystallization is used to isolate the compound, with purity verified via HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : - and -NMR confirm substituent positions and aromatic proton environments .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHN: calculated 200.13 g/mol) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for stability studies .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Start with in vitro screening:

- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or cytochrome P450 using fluorometric assays .

- Antimicrobial activity : Employ broth microdilution (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to gauge safety thresholds .

Advanced Research Questions

Q. How do substituent variations (e.g., butyl vs. chloro/methoxy groups) impact the compound’s pharmacological profile?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Lipophilicity : Compare logP values (e.g., butyl groups increase logP by ~1.5 vs. chloro groups) to assess membrane permeability .

- Bioactivity : Substituents alter binding affinities; e.g., electron-withdrawing groups (Cl, NO) enhance enzyme inhibition (IC < 10 µM) compared to electron-donating groups (OCH) .

- Table :

| Substituent | logP | IC (COX-2) | MIC (S. aureus) |

|---|---|---|---|

| Butyl | 3.2 | 12 µM | 32 µg/mL |

| Chloro | 2.8 | 8 µM | 16 µg/mL |

| Methoxy | 2.1 | 25 µM | 64 µg/mL |

| Data aggregated from . |

Q. How can computational modeling guide the design of this compound derivatives?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding poses with protein targets (e.g., COX-2 active site). The butyl group’s hydrophobic interactions improve binding energy (ΔG < -8 kcal/mol) .

- QSAR models : Train models on datasets (e.g., ChEMBL) to correlate substituent properties (Hammett σ, molar refractivity) with activity .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Meta-analysis : Compare studies using standardized protocols (e.g., identical assay buffers/pH) .

- Purity verification : Contaminants (e.g., unreacted precursors) may skew results; re-test batches with LC-MS .

- Probe assay conditions : Vary ATP concentrations in kinase assays to identify non-competitive inhibition artifacts .

Experimental Design & Data Analysis

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Use Pd/C or Ni catalysts for Suzuki coupling (yield improvement from 60% to 85%) .

- Solvent selection : Switch from ethanol to DMF for higher solubility of intermediates .

- Process automation : Continuous flow reactors reduce reaction time from 24h to 4h .

Q. How to analyze metabolic stability in preclinical studies?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- Half-life (t) : Calculate using first-order kinetics; derivatives with t > 2h are prioritized for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.